molecular formula C4H6O2 B051336 3-Butenoic acid CAS No. 625-38-7

3-Butenoic acid

Cat. No. B051336
CAS RN: 625-38-7
M. Wt: 86.09 g/mol
InChI Key: PVEOYINWKBTPIZ-UHFFFAOYSA-N
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Patent
US04140865

Procedure details

The reaction was carried out as described in Example 15, with the exception that 170 grams of the allyl ester of p-toluylic acid were used instead of the benzoate. 21.2 grams of γ-butyrolactone and 8.8 grams of vinyl acetic acid were obtained.
[Compound]
Name
allyl ester
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C=C[C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[C:11]([O-:19])(=[O:18])[C:12]1C=CC=[CH:14][CH:13]=1>>[C:8]1(=[O:10])[O:9][CH2:3][CH2:4][CH2:5]1.[CH:13]([CH2:12][C:11]([OH:19])=[O:18])=[CH2:14]

Inputs

Step One
Name
allyl ester
Quantity
170 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCO1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g
Name
Type
product
Smiles
C(=C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.